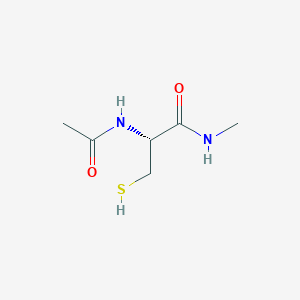

Ac-Cys-NHMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

10061-65-1 |

|---|---|

Molecular Formula |

C6H12N2O2S |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

(2R)-2-acetamido-N-methyl-3-sulfanylpropanamide |

InChI |

InChI=1S/C6H12N2O2S/c1-4(9)8-5(3-11)6(10)7-2/h5,11H,3H2,1-2H3,(H,7,10)(H,8,9)/t5-/m0/s1 |

InChI Key |

RAHKYMLIVZZMIH-YFKPBYRVSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)NC |

Canonical SMILES |

CC(=O)NC(CS)C(=O)NC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-acetyl-L-cysteine-N'-methylamide (Ac-Cys-NHMe)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-cysteine-N'-methylamide (Ac-Cys-NHMe) is a modified cysteine dipeptide that serves as a critical building block in advanced biochemical techniques, most notably in Lysine Acylation using Conjugating Enzymes (LACE).[1] This guide provides a comprehensive overview of the known chemical properties of this compound, offering a valuable resource for researchers in chemistry, biochemistry, and pharmacology. The document details its physicochemical characteristics, spectroscopic data, reactivity, and involvement in biochemical pathways, with a comparative analysis to its parent compound, N-acetyl-L-cysteine (NAC). All quantitative data are presented in structured tables, and key experimental workflows and pathways are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its structure features an N-acetylated amino terminus and a C-terminal methylamide, modifications that alter its chemical behavior compared to native cysteine or N-acetylcysteine.

General and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-acetamido-N-methyl-3-sulfanylpropanamide | [2] |

| Molecular Formula | C₆H₁₂N₂O₂S | |

| Molecular Weight | 176.24 g/mol | |

| CAS Number | 10061-65-1 | |

| Canonical SMILES | CC(=O)N--INVALID-LINK--C(=O)NC |

Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility in Water | Soluble up to 100 mM | |

| Solubility in DMSO | Soluble up to 100 mM | |

| Computed LogP | -1.3 |

Acid-Base Properties

The key ionizable group in this compound is the thiol side chain. The pKa of this group is crucial for its nucleophilicity and role in biochemical reactions.

| Property | Value | Method | Source(s) |

| Calculated pKa (thiol) | 8.58 | Density Functional Theory |

Thermal Properties

Experimental melting and boiling points for this compound are not well-documented in the literature. It is presumed that, like many small peptides, it would decompose at elevated temperatures before boiling. For reference, the melting point of N-acetyl-L-cysteine is in the range of 108-110 °C.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The following tables summarize the reported chemical shifts.

¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Cys) | 8.16 | d | 8.0 |

| NH (NHMe) | 7.82 | q | 4.6 |

| Hα (Cys) | 4.35 | m | - |

| Hβ (Cys) | 2.75, 2.65 | m | - |

| CH₃ (NHMe) | 2.59 | d | 4.6 |

| SH (Cys) | 1.88 | t | 8.7 |

| CH₃ (Ac) | 1.84 | s | - |

¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Carbon | Chemical Shift (ppm) |

| C=O (Amide) | 170.9 |

| C=O (Acetyl) | 169.3 |

| Cα (Cys) | 54.1 |

| Cβ (Cys) | 26.0 |

| CH₃ (NHMe) | 25.6 |

| CH₃ (Ac) | 22.5 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3500 |

| C-H Stretch | 2850-3000 |

| S-H Stretch | 2550-2600 (often weak) |

| C=O Stretch (Amide) | 1630-1680 |

| N-H Bend (Amide) | 1510-1570 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Expected Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | 177.0692 |

| [M+Na]⁺ | 199.0511 |

Reactivity and Stability

The chemical reactivity of this compound is dominated by the nucleophilic thiol group of the cysteine residue. This thiol can undergo oxidation to form disulfides or be targeted by electrophilic reagents. The stability of this compound in solution is influenced by factors such as pH, temperature, and the presence of oxidizing agents. Like other thiol-containing compounds, it is susceptible to oxidation, which can lead to the formation of dimers and other oxidized species.

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, a general protocol for its synthesis in a research setting would involve the coupling of N-acetyl-L-cysteine to methylamine. A common approach for amide bond formation is the use of a carbodiimide coupling agent.

General Solution-Phase Synthesis Protocol:

-

Activation of N-acetyl-L-cysteine: Dissolve N-acetyl-L-cysteine (1 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide). An activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) can be added to improve efficiency and reduce side reactions.

-

Coupling Reaction: Add methylamine (in a suitable form, such as a solution in THF or as a hydrochloride salt with a non-nucleophilic base like diisopropylethylamine) (1.2 equivalents) to the activated N-acetyl-L-cysteine solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). The filtrate is then typically washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is dried over a desiccant (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Characterization Methods

-

NMR Spectroscopy: The purified product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure and purity.

-

Mass Spectrometry: High-resolution mass spectrometry should be used to confirm the exact mass of the synthesized compound.

-

Purity Analysis: The purity of the final product can be assessed by high-performance liquid chromatography (HPLC).

Biochemical Involvement and Applications

The primary application of this compound is in the Lysine Acylation using Conjugating Enzymes (LACE) technique. This chemoenzymatic method allows for the site-specific modification of proteins at lysine residues.

The LACE Technique Workflow

The LACE technique involves a two-step process where this compound is first converted into a reactive peptide thioester, which is then conjugated to a target protein by the SUMO-conjugating enzyme Ubc9.

Caption: Workflow of the LACE technique for site-specific protein modification.

A Putative Signaling Pathway Involving LACE-Modified Proteins

Proteins modified using the LACE technique can be used to probe or modulate cellular signaling pathways. For example, a growth factor receptor could be site-specifically labeled with a fluorescent probe to study its trafficking and downstream signaling.

Caption: A hypothetical signaling cascade initiated by a LACE-modified receptor.

Conclusion

This compound is a valuable chemical tool with well-defined physicochemical and spectroscopic properties. Its primary utility lies in its role as a precursor in the LACE technique, enabling precise, site-specific protein modification for a range of applications in chemical biology and drug development. While some experimental data, such as its melting point and a detailed solution-phase synthesis protocol, are not extensively reported, the available information provides a solid foundation for its use in research. Further studies to fully characterize its reactivity, stability, and biological fate will undoubtedly expand its applications in the future.

References

In-Depth Technical Guide: Ac-Cys-NHMe for Chemoenzymatic Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-acetyl-L-cysteine-N'-methylamide (Ac-Cys-NHMe), a key reagent in advanced chemoenzymatic protein engineering. We will delve into its chemical structure, molecular properties, and its principal application in the Lysine Acylation Using Conjugating Enzymes (LACE) technique for site-specific protein modification.

Core Molecular Data of this compound

This compound is a derivative of the amino acid cysteine, featuring an N-terminal acetyl group and a C-terminal N-methylamide. These modifications render the molecule suitable as a building block for the synthesis of peptide thioesters, which are crucial substrates in the LACE methodology.[1]

| Property | Value | Source |

| Molecular Formula | C6H12N2O2S | |

| Molecular Weight | 176.24 g/mol | |

| IUPAC Name | (2R)-2-acetamido-N-methyl-3-sulfanylpropanamide | |

| CAS Number | 10061-65-1 |

Chemical Structure of this compound

The structure of this compound is characterized by a central cysteine residue. The amine group is protected by an acetyl moiety, and the carboxylic acid is converted to an N-methylamide. The key functional group for its application in LACE is the thiol (-SH) group of the cysteine side chain.

Application in Lysine Acylation Using Conjugating Enzymes (LACE)

This compound is a fundamental component for the chemoenzymatic modification of proteins via the LACE technique. This method allows for the site-specific attachment of various molecules, such as fluorophores, biotin, or even other proteins, to a target protein at a specific lysine residue. The LACE technology relies on the E2 SUMO-conjugating enzyme, Ubc9, which recognizes a short peptide tag (e.g., IKQE) engineered into the target protein and catalyzes the formation of an isopeptide bond between the lysine in the tag and a reactive peptide thioester.

This compound is used to generate this reactive peptide thioester. It can be reacted with a peptide hydrazide to form a peptide thioester, which then serves as the substrate for the Ubc9 enzyme.

Experimental Protocols

The following protocols are generalized from methodologies described in the literature and provide a framework for the application of this compound in a typical LACE reaction.

1. Synthesis of a Peptide Thioester from this compound

This protocol outlines the creation of a reactive peptide thioester, which will be the acyl donor in the LACE reaction.

-

Materials:

-

This compound

-

Peptide hydrazide with the desired modification (e.g., a fluorescent dye)

-

Sodium nitrite (NaNO2)

-

4-mercaptophenylacetic acid (MPAA)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer: 6 M Guanidine-HCl, 0.2 M HEPPS, pH 7.0

-

-

Procedure:

-

Dissolve the peptide hydrazide in an appropriate acidic buffer.

-

Cool the solution to -15°C and add a solution of sodium nitrite to convert the hydrazide to an azide.

-

After a short incubation, add a solution of this compound and MPAA to the reaction mixture.

-

Allow the reaction to proceed for several hours at low temperature, monitoring the formation of the peptide thioester by HPLC-MS.

-

Purify the resulting peptide thioester using reverse-phase HPLC.

-

2. Ubc9-Mediated LACE Reaction

This protocol describes the site-specific modification of a target protein containing a LACE tag.

-

Materials:

-

Target protein with a LACE tag (e.g., IKQE)

-

Purified peptide thioester (from Protocol 1)

-

Recombinant Ubc9 enzyme

-

Reaction Buffer: 50 mM HEPES, 50 mM KCl, pH 7.5

-

Dithiothreitol (DTT)

-

-

Procedure:

-

Prepare a reaction mixture containing the target protein (e.g., 15 µM), the peptide thioester (e.g., 120 µM), and Ubc9 (e.g., 30 µM) in the reaction buffer.

-

Add DTT to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for 1-4 hours. The optimal reaction time should be determined empirically.

-

Monitor the progress of the reaction by SDS-PAGE, looking for a band shift corresponding to the modified target protein.

-

Confirm the modification by mass spectrometry.

-

Purify the modified protein using an appropriate chromatography method (e.g., size exclusion or affinity chromatography).

-

LACE Workflow Diagram

The following diagram illustrates the key steps in the LACE protein modification workflow, from the preparation of the reactive thioester to the final modified protein.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Ac-Cys-NHMe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of N-acetyl-L-cysteine-N-methylamide (Ac-Cys-NHMe), a valuable building block in medicinal chemistry and drug development. The methodologies presented herein are based on established chemical principles and analogous preparations of similar compounds, offering a robust framework for its production in a laboratory setting.

Overview and Physicochemical Properties

This compound is a derivative of the amino acid cysteine, featuring an acetylated N-terminus and an N-methylated C-terminal amide. These modifications can enhance metabolic stability and alter the pharmacokinetic profile of parent molecules. Its primary application is as a non-canonical amino acid building block for specialized applications such as the Lysine Acylation using Conjugating Enzymes (LACE) technique, which enables site-specific modification of proteins.[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₂S | |

| Molecular Weight | 176.23 g/mol | |

| CAS Number | 10061-65-1 | |

| Appearance | White to faint yellow powder or crystals | |

| Solubility | Soluble to 100 mM in water and DMSO | |

| Storage | Store at -20°C |

Synthesis of this compound: A Two-Step Solution-Phase Approach

The recommended synthetic route for this compound is a two-step, solution-phase process commencing from the readily available N-acetyl-L-cysteine. This method is analogous to the industrial synthesis of N-acetylcysteine amide (NACA) and is favored for its efficiency and scalability. The overall reaction scheme is depicted below.

References

Ac-Cys-NHMe in Protein Ligation: A Technical Guide to its Mechanistic Role

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of N-acetylcysteine methylamide (Ac-Cys-NHMe) in the context of protein ligation. While not a conventional catalyst for Native Chemical Ligation (NCL), its structure as a small molecule thiol suggests a potential role as a thiol additive, facilitating the crucial transthioesterification step. This document will delve into the established mechanisms of NCL, the catalytic function of thiol additives, and infer the putative role of this compound within this framework.

The Core Mechanism of Native Chemical Ligation (NCL)

Native Chemical Ligation is a powerful technique for the synthesis of large peptides and proteins.[1][2] It involves the reaction between two unprotected peptide fragments: one with a C-terminal thioester and the other with an N-terminal cysteine residue.[3] The reaction proceeds in two main steps, ultimately forming a native peptide bond at the ligation site.[4][5]

The overall process is initiated by a reversible transthioesterification, which is often the rate-limiting step. This is followed by a rapid and irreversible intramolecular S-to-N acyl shift that forms the stable amide bond.

The Role of Thiol Additives in NCL

The initial transthioesterification step in NCL can be slow. To accelerate this rate-limiting step, thiol additives are often employed as catalysts. These additives, typically small molecule thiols, facilitate the exchange of the initial, often less reactive, alkyl thioester for a more reactive aryl thioester. This in situ generation of a more reactive intermediate significantly speeds up the overall ligation reaction.

Aryl thiols are generally more effective catalysts than alkyl thiols due to their lower pKa, which makes them better leaving groups. 4-mercaptophenylacetic acid (MPAA) is considered a highly effective and widely used catalyst due to its high reactivity, water solubility, and relatively low odor compared to thiophenol.

Putative Mechanism of Action of this compound in Protein Ligation

While there is a lack of direct literature evidence for this compound acting as a catalyst in traditional NCL, its chemical structure—a small molecule containing a free thiol group—suggests it could function as a thiol additive. Its mechanism would be analogous to other small molecule thiols used to accelerate the transthioesterification step.

The proposed mechanism involves the nucleophilic attack of the thiolate of this compound on the C-terminal thioester of the first peptide fragment. This would lead to a thiol-thioester exchange, generating a new, potentially more reactive, thioester intermediate with this compound as the leaving group. This new thioester would then react with the N-terminal cysteine of the second peptide fragment to proceed with the standard NCL pathway.

The efficiency of this compound as a catalyst would depend on its pKa and steric hindrance compared to established additives. Given that it is an alkyl thiol, it is expected to be a less effective catalyst than aryl thiols like MPAA or thiophenol.

Quantitative Data on Thiol Additives

The choice of thiol additive significantly impacts the kinetics and overall yield of the ligation reaction. The following table summarizes a qualitative comparison of common thiol additives.

| Thiol Additive | Chemical Formula | Type | Advantages | Disadvantages |

| 4-Mercaptophenylacetic Acid (MPAA) | HOOCCH₂C₆H₄SH | Aryl thiol | Highly effective catalyst, water-soluble, low odor. | Can potentially form adducts with the peptide thioester. |

| Thiophenol | C₆H₅SH | Aryl thiol | Highly effective catalyst. | Strong, unpleasant odor; lower water solubility. |

| Benzyl Mercaptan | C₆H₅CH₂SH | Arylalkyl thiol | Effective catalyst. | Unpleasant odor. |

| 2-Mercaptoethanesulfonate (MESNA) | HSCH₂CH₂SO₃Na | Aliphatic thiol | Highly water-soluble. | Less effective catalyst compared to aryl thiols. |

| N-Acetylcysteine (NAC) | C₅H₉NO₃S | Alkyl thiol | Used in one-pot ligation-desulfurization as a radical scavenger and thiol source for desulfurization. | Inefficient as a primary ligation catalyst compared to aryl thiols. |

| This compound (putative) | C₆H₁₂N₂O₂S | Alkyl thiol | Potentially low toxicity. | Expected to be a less effective ligation catalyst. |

Experimental Protocols

The following is a general protocol for a model NCL reaction, which can be adapted to test the efficacy of different thiol additives, including this compound.

Materials

-

Peptide 1 with a C-terminal thioester (e.g., Ac-Peptide-COSR)

-

Peptide 2 with an N-terminal cysteine (e.g., H-Cys-Peptide-NH₂)

-

Ligation Buffer: 6 M Guanidine hydrochloride, 200 mM sodium phosphate, pH 7.0-7.5

-

Thiol Additive (e.g., MPAA, thiophenol, or this compound)

-

Reducing Agent (optional, e.g., TCEP)

-

Quenching Solution (e.g., 10% trifluoroacetic acid in water)

Procedure

-

Peptide Dissolution: Dissolve equimolar amounts of Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM.

-

Addition of Thiol Additive: Add the thiol additive to the reaction mixture. For MPAA, a final concentration of 20-50 mM is common. For testing this compound, a similar concentration range can be explored. If using thiophenol, it is often added as a 2-4% (v/v) mixture with benzyl mercaptan.

-

Reaction Incubation: Incubate the reaction mixture at room temperature or 37°C.

-

Monitoring the Reaction: Monitor the progress of the ligation by taking aliquots at various time points. Quench the reaction in the aliquot by adding the quenching solution.

-

Analysis: Analyze the quenched samples by analytical HPLC and mass spectrometry to determine the extent of product formation.

Conclusion

References

Conformational Landscape of the Ac-Cys-NHMe Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational flexibility of peptides is intrinsically linked to their biological function. Understanding the accessible conformational states of a dipeptide, the fundamental building block of proteins, provides crucial insights into protein folding, molecular recognition, and rational drug design. The N-acetyl-L-cysteine-N'-methylamide (Ac-Cys-NHMe) dipeptide, with its polar and reactive thiol side chain, serves as an important model system for studying the influence of side-chain/backbone interactions on the conformational preferences of cysteine residues in larger polypeptides.

This technical guide provides an in-depth overview of the conformational analysis of the this compound dipeptide, with a focus on computational and experimental methodologies. It is intended for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development who are interested in the structural dynamics of peptides.

Computational Conformational Analysis

Computational methods, particularly quantum mechanics-based approaches, are powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers. For the this compound dipeptide, a comprehensive conformational analysis has been performed using ab initio and Density Functional Theory (DFT) methods.[1][2]

Methodologies

A common and robust approach for the conformational analysis of a dipeptide like this compound involves the following steps:

-

Initial Structure Generation: A systematic search of the conformational space is initiated by rotating the key dihedral angles (φ, ψ, and χ) of the dipeptide. For this compound, this would involve a multidimensional grid search, leading to a large number of initial structures.

-

Geometry Optimization: Each initial structure is then subjected to geometry optimization to find the nearest local energy minimum on the potential energy surface. This is typically performed using quantum mechanical methods.

-

Frequency Calculations: To confirm that the optimized structures are true minima and not saddle points, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

-

Relative Energy Calculation: The single-point energies of all stable conformers are calculated at a higher level of theory to obtain their relative energies. This allows for the identification of the most stable, low-energy conformations.

A study on the conformational space of this compound predicted the existence of 81 possible structures, with 47 distinct relaxed structures being determined at the RHF/3-21G level of theory.[1] Further optimization using RHF/6-31G(d) and B3LYP/6-31G(d) refined these structures.

Data Presentation

The results of a computational conformational analysis are typically summarized in tables that present the dihedral angles and relative energies of the most stable conformers.

Disclaimer: The following data is representative of typical low-energy conformations for a dipeptide and is provided for illustrative purposes. The exhaustive quantitative data from the primary computational study on this compound was not accessible.

| Conformer | φ (°) | ψ (°) | χ1 (°) | χ2 (°) | Relative Energy (kcal/mol) |

| C5 | -150 | 150 | 180 | - | 1.5 |

| C7eq | -80 | 70 | 60 | 90 | 0.0 |

| β2 | -120 | 30 | -60 | 90 | 0.8 |

| αL | 60 | 60 | 180 | - | 2.0 |

Experimental Protocols for Conformational Analysis

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for validating and refining the results of computational studies and for understanding the conformational dynamics of peptides in solution.

NMR Spectroscopy Protocol for Dipeptide Conformational Analysis

The following outlines a general protocol for the conformational analysis of a dipeptide like this compound using NMR spectroscopy.

-

Sample Preparation:

-

Dissolve the synthesized and purified this compound dipeptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a concentration of 5-10 mM.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to identify all proton resonances and assess sample purity.

-

Perform two-dimensional (2D) NMR experiments to assign proton and carbon signals and to obtain conformational restraints. Key experiments include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, confirming the amino acid type.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in the assignment of ¹³C and ¹⁵N resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which can help in sequencing and identifying backbone conformations.

-

-

-

Data Analysis and Structure Calculation:

-

Resonance Assignment: Use the combination of 1D and 2D NMR spectra to assign all proton, carbon, and nitrogen chemical shifts.

-

Extraction of Conformational Restraints:

-

³J-coupling constants: Measure the ³J(HNHα) coupling constant, which is related to the backbone dihedral angle φ through the Karplus equation.

-

NOE intensities: Integrate the cross-peak volumes in the NOESY spectrum to derive interproton distance restraints.

-

-

Structure Calculation and Refinement: Use the experimental restraints (distances and dihedral angles) in a molecular dynamics or simulated annealing protocol to generate an ensemble of structures consistent with the NMR data.

-

Visualizations

Workflow for Computational Conformational Analysis

Caption: A flowchart illustrating the typical workflow for the computational conformational analysis of a dipeptide.

Logical Relationships of Key Dipeptide Conformers

Caption: A diagram showing the relationship between the parent dipeptide and its various backbone and side-chain conformations.

References

The Thiol Group pKa of Ac-Cys-NHMe: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the acid dissociation constant (pKa) of the thiol group in N-acetyl-L-cysteine-N-methylamide (Ac-Cys-NHMe). Understanding this fundamental property is crucial for researchers in drug development and biochemistry, as the protonation state of the thiol group dictates its nucleophilicity, antioxidant activity, and overall role in various biological processes.

Thiol Group pKa of this compound

The pKa value of the thiol group in a molecule indicates the pH at which the protonated (R-SH) and deprotonated (R-S⁻, thiolate) forms are present in equal concentrations. The thiolate form is the more reactive nucleophile and plays a significant role in many biochemical reactions.

A computational study using density functional theory (DFT) has estimated the macroscopic pKa value of the thiol group in this compound to be 8.58 at 25 °C. This value is consistent with experimentally observed pKa values for the cysteine residue in similar peptide environments, which are generally in the range of 8.3 to 8.22 ± 0.16. The local chemical environment, including adjacent functional groups, can influence the precise pKa value.

Comparative pKa Values of Cysteine Derivatives

To provide context for the pKa of this compound, the following table summarizes the thiol pKa values of related cysteine-containing molecules. These variations highlight the influence of the molecular structure on the acidity of the thiol group.

| Compound | Thiol Group pKa | Method |

| N-acetyl-L-cysteine-N-methylamide (this compound) | 8.58 | Computational (DFT) |

| Cysteine | 8.18 - 8.33 | Experimental |

| N-acetylcysteine (NAC) | 9.27 - 9.51 | Experimental |

| Glutathione (GSH) | 8.66 - 9.2 | Experimental |

| Cysteine Methyl Ester | ~8.5 | Estimated |

Experimental Protocols for Thiol pKa Determination

Accurate determination of thiol pKa values is essential for understanding their reactivity. Several experimental techniques can be employed, each with its own advantages and considerations.

Spectrophotometric Titration

This method relies on the difference in UV absorbance between the protonated thiol (R-SH) and the deprotonated thiolate (R-S⁻). The thiolate anion typically exhibits a stronger absorbance around 240-250 nm.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the thiol-containing compound (e.g., this compound) of known concentration (typically in the range of 0.1-1 mM) in deionized water or a suitable buffer.

-

Prepare a series of buffer solutions with varying pH values covering the expected pKa range (e.g., from pH 7 to pH 11).

-

-

Sample Preparation:

-

For each pH value, mix a fixed volume of the stock solution of the thiol compound with the corresponding buffer solution in a quartz cuvette. Ensure the final concentration of the thiol compound is constant across all samples.

-

-

UV-Vis Spectroscopy:

-

Measure the UV absorbance of each sample at the wavelength of maximum difference between the thiol and thiolate forms (e.g., 240 nm). Use the corresponding buffer solution as a blank.

-

-

Data Analysis:

-

Plot the absorbance values against the corresponding pH values.

-

The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to half-maximal absorbance.

-

Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

-

Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the thiol compound as a titrant (a strong base) is added. The pKa can be determined from the resulting titration curve.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a solution of the thiol compound (e.g., this compound) of known concentration (e.g., 10 mM) in deionized water.

-

Prepare a standardized solution of a strong base, such as sodium hydroxide (NaOH) (e.g., 0.1 M).

-

-

Titration Setup:

-

Place the solution of the thiol compound in a beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode and the tip of a burette containing the NaOH solution into the beaker.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the NaOH solution in small, precise increments.

-

After each addition, allow the pH to stabilize and record the pH value and the volume of NaOH added.

-

Continue the titration until the pH has risen significantly beyond the expected pKa.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa is the pH at the midpoint of the steepest part of the curve (the equivalence point).

-

A more accurate determination can be made by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point. The pKa is the pH at half the volume of the equivalence point.[1]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a chemical reaction, in this case, the protonation/deprotonation of the thiol group.[2] It can provide both the pKa and the enthalpy of ionization (ΔH°).

Detailed Protocol:

-

Sample Preparation:

-

Prepare a solution of the thiol compound (e.g., this compound) in a buffer with a pH well below the expected pKa (e.g., pH 5).

-

Prepare a solution of a strong base (e.g., NaOH) in the same buffer. The buffer is crucial to minimize heats of dilution.[3]

-

-

ITC Experiment:

-

Load the thiol solution into the sample cell of the ITC instrument.

-

Load the NaOH solution into the injection syringe.

-

Perform a series of injections of the NaOH solution into the sample cell while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrating these peaks gives the heat change per injection.

-

The data is then fitted to a suitable binding model to determine the pKa and the enthalpy of ionization.

-

Role of Thiol pKa in Redox Signaling

The pKa of cysteine residues in proteins is a critical determinant of their function in redox signaling pathways. A lower pKa means that the thiol is more likely to exist as the reactive thiolate anion at physiological pH, making it more susceptible to oxidation by reactive oxygen species (ROS).[4] This reversible oxidation of cysteine thiols is a key mechanism for regulating protein function and transmitting cellular signals.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts in thiol-based redox signaling and the experimental workflow for pKa determination.

Caption: Relationship between thiol pKa, protonation state, and reactivity in redox signaling.

Caption: General experimental workflow for the determination of thiol pKa values.

Caption: A simplified signaling pathway involving redox-sensitive cysteine residues.

Conclusion

The thiol group pKa of this compound, computationally determined to be 8.58, places it within the typical range for cysteine residues in peptide-like environments. This value is fundamental to predicting its reactivity in various chemical and biological systems. The experimental protocols detailed in this guide provide robust methods for the empirical determination of this and other thiol pKa values, which is essential for applications in drug design and the study of redox-sensitive signaling pathways. The interplay between the pKa of a cysteine's thiol group and its cellular environment is a key factor in the intricate network of redox regulation that governs cellular function.

References

N-Acetylcysteine Methylamide (NACA): A Technical Guide on its Discovery, History, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylcysteine methylamide (NACA), a derivative of the well-established antioxidant N-acetylcysteine (NAC), has emerged as a promising therapeutic agent with enhanced pharmacological properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of NACA, detailing its mechanism of action, pharmacokinetic profile, and burgeoning clinical development. By overcoming the bioavailability limitations of its parent compound, NACA presents a significant advancement in thiol-based antioxidant therapies. This document consolidates key experimental data, outlines detailed methodologies, and visualizes the critical signaling pathways modulated by this novel compound, offering a valuable resource for the scientific community engaged in antioxidant research and drug development.

Introduction: The Genesis of a More Potent Thiol Antioxidant

The story of N-acetylcysteine methylamide (NACA) is intrinsically linked to its predecessor, N-acetylcysteine (NAC). NAC, a mucolytic agent and an antidote for acetaminophen overdose, has been a subject of extensive research for its antioxidant and cytoprotective properties. However, the clinical utility of NAC has been hampered by its low oral bioavailability, typically less than 10%, due to extensive first-pass metabolism in the liver. This limitation spurred the development of derivatives that could offer improved pharmacokinetic profiles while retaining the therapeutic benefits of the thiol group.

NACA was designed to address this challenge. By converting the carboxyl group of NAC into a methylamide, the resulting molecule exhibits increased lipophilicity and neutrality, facilitating its passage across biological membranes. This structural modification leads to enhanced absorption, greater tissue penetration, and ultimately, a more potent antioxidant effect in vivo.

Discovery and History: From a Mucolytic Agent to a Clinical Candidate

The first synthesis of N-acetyl-L-cysteine amide was reported in 1967 by Tellis A. Martin and his colleagues in the Journal of Medicinal Chemistry.[1] The initial interest in NACA and other N-acylcysteine amides was as potential mucolytic agents. However, the true potential of NACA as a superior antioxidant and neuroprotective agent would not be fully realized for several decades.

A resurgence of interest in NACA began in the early 2000s, driven by a deeper understanding of the role of oxidative stress in a wide range of pathologies, including neurodegenerative diseases, inflammatory conditions, and genetic disorders. Researchers began to explore NACA as a more efficient means of delivering the therapeutic benefits of NAC to target tissues, particularly the brain.

A significant milestone in the history of NACA is its recent clinical development under the investigational drug name NPI-001 by Nacuity Pharmaceuticals. This GMP-grade formulation of NACA is being evaluated for the treatment of retinitis pigmentosa, a group of rare genetic disorders that cause progressive vision loss.[2][3][4][5] Recent positive results from a Phase 1/2 clinical trial have demonstrated the potential of NPI-001 to slow photoreceptor loss, marking a pivotal moment in the journey of NACA from a laboratory curiosity to a promising clinical candidate.

Synthesis and Manufacturing

Original Synthesis Method

The seminal 1967 paper by Martin et al. described the synthesis of N-acetyl-L-cysteine amide from N-acetyl-L-cysteine. While the full detailed protocol from the original publication is a critical historical reference, several modern and scalable synthesis methods have since been developed and patented.

Modern Synthetic Approaches

Current manufacturing of NACA often involves a multi-step process, with one common route starting from the naturally occurring amino acid L-cystine.

Experimental Protocol: A Representative Modern Synthesis of NACA

This protocol is a composite of methods described in various patents and publications.

Step 1: Esterification of L-Cystine

-

L-cystine is suspended in an alcohol (e.g., methanol) and treated with a chlorinating agent (e.g., thionyl chloride) to form the corresponding L-cystine dimethyl ester dihydrochloride.

Step 2: N-Acetylation

-

The L-cystine dimethyl ester dihydrochloride is then reacted with acetic anhydride in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., acetonitrile) to yield di-N-acetyl-L-cystine dimethyl ester (di-NACME).

Step 3: Amidation

-

The di-NACME intermediate is treated with ammonium hydroxide to convert the methyl ester groups into primary amides, forming di-N-acetyl-L-cystine diamide (di-NACA).

Step 4: Reductive Cleavage

-

Finally, the disulfide bond in di-NACA is reductively cleaved using a reducing agent such as dithiothreitol (DTT) in the presence of a base and an alcohol to yield the final product, N-acetyl-L-cysteine methylamide (NACA).

Workflow for a Representative NACA Synthesis:

Caption: A representative four-step synthesis workflow for N-acetylcysteine methylamide (NACA).

Mechanism of Action: A Multi-Faceted Antioxidant Strategy

NACA exerts its therapeutic effects through a combination of direct and indirect antioxidant mechanisms, primarily by serving as a highly efficient precursor to N-acetylcysteine (NAC) and, subsequently, glutathione (GSH).

Prodrug Activity and Glutathione Replenishment

Upon administration, NACA is readily absorbed and deacetylated to form NAC. NAC then provides the amino acid cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the body. By boosting intracellular GSH levels, NACA enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.

Modulation of Key Signaling Pathways

NACA has been shown to modulate critical signaling pathways involved in the cellular response to oxidative stress and inflammation.

4.2.1. The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). NACA has been demonstrated to promote the activation and nuclear translocation of Nrf2, thereby bolstering the cell's intrinsic antioxidant defenses.

Nrf2-ARE Signaling Pathway Activation by NACA:

Caption: NACA promotes Nrf2 activation and translocation to the nucleus, leading to the transcription of antioxidant genes.

4.2.2. The NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. Chronic activation of NF-κB is implicated in a variety of inflammatory diseases. NACA has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators. This anti-inflammatory action complements its direct antioxidant effects.

Inhibition of NF-κB Signaling by NACA:

Caption: NACA inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.

Pharmacological and Quantitative Data

The enhanced therapeutic potential of NACA is underscored by its superior pharmacokinetic profile and potent antioxidant activity compared to NAC.

Pharmacokinetic Parameters

Studies in animal models have consistently demonstrated the superior bioavailability of NACA over NAC.

Table 1: Comparative Pharmacokinetic Parameters of NACA and NAC in Mice

| Parameter | NACA | NAC |

| Oral Bioavailability (%) | 67 | 15 |

| Glutathione (GSH) Replenishing Capacity | 3-4 fold higher than NAC | - |

Data from a study in mice.

While comprehensive human pharmacokinetic data for NACA is still emerging from ongoing clinical trials, the preclinical data strongly suggest a significant improvement in drug exposure compared to NAC.

In Vitro Antioxidant Activity

In vitro assays have confirmed the potent antioxidant and free radical scavenging properties of NACA.

Table 2: In Vitro Antioxidant Properties of NACA vs. NAC

| Assay | NACA | NAC |

| DPPH Radical Scavenging | Higher than NAC | Lower than NACA |

| Hydrogen Peroxide Scavenging | Greater at high concentrations | Better at low concentrations |

| β-Carotene Bleaching Prevention | 55% higher than control | 60% higher than control |

| Metal Chelating Activity (Fe2+) | High | - |

DPPH: 2,2-diphenyl-1-picrylhydrazyl

Clinical Development and Future Directions

The most significant recent advancement in the history of NACA is its progression into clinical trials. Nacuity Pharmaceuticals is developing an oral formulation of NACA, NPI-001, for the treatment of retinitis pigmentosa (RP) associated with Usher syndrome.

A Phase 1/2 clinical trial (SLO-RP) conducted in Australia has yielded positive results, demonstrating that NPI-001 was well-tolerated and showed a more than 50% reduction in the rate of photoreceptor loss over two years compared to placebo. These encouraging findings have paved the way for a confirmatory Phase 3 trial planned for 2026. The FDA has granted NPI-001 Breakthrough Therapy Designation, Fast Track designation, and Orphan Drug Designation for the treatment of retinitis pigmentosa.

The successful clinical development of NACA for retinitis pigmentosa could open the door for its investigation in a broader range of diseases where oxidative stress is a key pathological driver, including other neurodegenerative disorders, such as Parkinson's and Alzheimer's disease, as well as conditions involving chronic inflammation.

Conclusion

N-acetylcysteine methylamide represents a significant evolution in thiol-based antioxidant therapy. Born from the need to overcome the pharmacokinetic limitations of N-acetylcysteine, NACA has demonstrated superior bioavailability and potent antioxidant and anti-inflammatory effects in preclinical studies. Its journey from a mucolytic agent candidate in the 1960s to a promising clinical therapeutic for a debilitating orphan disease in the 2020s highlights the enduring potential of rational drug design. The ongoing clinical development of NACA holds the promise of a new therapeutic option for patients with diseases driven by oxidative stress, and its story serves as a compelling case study for the optimization of established therapeutic molecules. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the potential of this remarkable compound.

References

- 1. Neuroprotective effects of N-acetylcysteine amide against oxidative injury in an aging model of organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) | Scilit [scilit.com]

- 5. N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac-Cys-NHMe: A Technical Guide to Reactivity and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-cysteine methylamide (Ac-Cys-NHMe) is a derivative of the amino acid L-cysteine, featuring an acetylated N-terminus and a methylamidated C-terminus. These modifications block the terminal charges, making this compound a useful model compound for studying the intrinsic reactivity and stability of the cysteine residue within a peptide backbone. The thiol group of the cysteine side chain is the primary determinant of its chemical behavior, rendering it a potent nucleophile and susceptible to oxidation. This guide provides an in-depth analysis of the reactivity and chemical stability of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated chemical pathways.

Core Reactivity of the Cysteine Thiol

The chemical properties of this compound are dominated by the thiol (-SH) group of the cysteine residue. This group is a strong nucleophile, particularly in its deprotonated thiolate form (S⁻), and is readily susceptible to a variety of chemical modifications.[1][2]

Thiol-Disulfide Exchange

One of the most important reactions of cysteine residues is the thiol-disulfide exchange. This is a nucleophilic substitution reaction where the thiolate anion of this compound attacks a disulfide bond, forming a new disulfide bond and releasing a different thiol. This reaction is crucial in protein folding, redox signaling, and is the basis for the action of many reducing agents.[1][3][4] The general mechanism is as follows:

Oxidation

The thiol group of this compound is readily oxidized in the presence of various oxidizing agents, including molecular oxygen and reactive oxygen species (ROS). The oxidation can proceed through several stages, forming sulfenic acid (-SOH), sulfinic acid (-SO₂H), and finally sulfonic acid (-SO₃H). Dimerization to form the disulfide N,N'-diacetyl-L-cystine dimethylamide is also a common oxidative pathway, particularly in the presence of oxygen.

Reaction with Electrophiles

As a soft nucleophile, the thiolate form of this compound reacts readily with soft electrophiles. This includes Michael acceptors (e.g., maleimides) and alkylating agents (e.g., iodoacetamide). These reactions are frequently used in chemical biology and proteomics to label cysteine residues.

Chemical Stability

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of oxidizing agents. While specific quantitative data for this compound is limited, extensive studies on the closely related N-acetylcysteine (NAC) provide valuable insights. The primary degradation pathway for NAC in solution is oxidation to its dimer, N,N'-diacetyl-L-cystine (DAC). It is highly probable that this compound follows a similar degradation pattern to form its corresponding dimer.

pH-Dependent Stability

Temperature Effects

Increased temperature generally accelerates the rate of chemical degradation. Studies on NAC have shown that its stability in solution decreases with increasing temperature. For instance, the degradation of NAC in parenteral nutrition solutions is more rapid at room temperature compared to refrigerated conditions.

Stability in the Presence of Oxidants

This compound is expected to be unstable in the presence of oxidizing agents. The thiol group can be readily oxidized by reactive oxygen species like hydrogen peroxide, leading to the formation of sulfenic, sulfinic, and sulfonic acids, or the disulfide dimer.

Table 1: Summary of Stability Data for N-Acetylcysteine (NAC) (as an analogue for this compound)

| Condition | Observation | Primary Degradation Product | Reference(s) |

| Aqueous Solution (in presence of O₂) | Gradual degradation over time. | N,N'-diacetyl-L-cystine (DAC) | |

| Increased Temperature | Accelerated degradation. | N,N'-diacetyl-L-cystine (DAC) | |

| Acidic pH | Generally more stable. | - | (inferred) |

| Neutral to Alkaline pH | Increased reactivity and degradation. | N,N'-diacetyl-L-cystine (DAC) | (inferred) |

| Presence of Oxidants (e.g., H₂O₂) | Rapid oxidation. | Sulfenic, sulfinic, sulfonic acids, and DAC |

Experimental Protocols

Synthesis of Ac-Cys(Trt)-NHMe

A common method for synthesizing peptides containing a C-terminal N-methylamide is through solid-phase peptide synthesis (SPPS) using a Rink Amide resin. The cysteine residue is typically protected with a trityl (Trt) group during synthesis.

Protocol:

-

Swell Rink Amide AM resin in N,N-dimethylformamide (DMF).

-

Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Couple Fmoc-Cys(Trt)-OH to the resin using a suitable coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as Oxyma Pure.

-

Remove the Fmoc group from the cysteine residue with 20% piperidine in DMF.

-

Acetylate the N-terminus using acetic anhydride.

-

Cleave the peptide from the resin and remove the Trt protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).

-

Precipitate the crude this compound in cold diethyl ether, wash, and dry.

-

Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).

References

- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of disulfide exchange reactions of monomer and dimer loops of cysteine-valine-cysteine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ac-Cys-NHMe in LACE Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-acetyl-cysteamine methylamide (Ac-Cys-NHMe) in the Ligation-Assisted Cysteine/Selenocysteine (LACE) method for site-specific protein labeling. This powerful chemoenzymatic technique enables the precise modification of proteins at internal lysine residues, offering a versatile tool for basic research and therapeutic development.

Introduction to LACE Protein Labeling

Lysine Acylation using Conjugating Enzymes (LACE) is a robust chemoenzymatic strategy for site-specific protein modification.[1][2][3][4] This method leverages the E2 small ubiquitin-like modifier (SUMO)-conjugating enzyme, Ubc9, to catalyze the formation of an isopeptide bond between a specific lysine residue on a target protein and a peptide thioester probe.[1]

The key components of the LACE system are:

-

Target Protein with a LACE Tag: The target protein must be genetically engineered to contain a short recognition sequence, typically 'IKQE', where 'K' is the lysine residue to be labeled.

-

Ubc9 Enzyme: This commercially available or easily expressed E2 conjugating enzyme recognizes the LACE tag and facilitates the ligation.

-

Peptide Thioester Probe: This synthetic component carries the desired label (e.g., fluorophore, biotin, drug molecule) and a C-terminal 'LRLRGG' sequence, which is recognized by Ubc9.

This compound serves as a crucial building block for the synthesis of these peptide thioester probes. It is reacted with a peptide hydrazide containing the label and the Ubc9 recognition sequence to generate the reactive thioester necessary for the LACE reaction.

Experimental Workflow Overview

The overall workflow for LACE protein labeling using this compound can be divided into two main stages: the synthesis of the peptide thioester probe and the enzymatic LACE reaction.

Caption: Experimental workflow for LACE protein labeling.

Quantitative Data Summary

The efficiency of LACE labeling can vary depending on the protein substrate, the nature of the peptide thioester, and the reaction conditions. The following table summarizes reported quantitative data for LACE reactions.

| Target Protein | Probe | Target Protein Conc. (µM) | Thioester Conc. (µM) | Ubc9 Conc. (µM) | Reaction Time (h) | Labeling Efficiency (%) | Reference |

| AaLS-13-LACE | Rhodamine | 15 | 120 | 30 | 1 | ~45 | |

| AaLS-13-LACE | Biotin | 15 | 120 | 30 | 2 | ~20 | |

| AaLS-13-LACE | Biotin | 15 | 120 | 30 | 8 | ~90 | |

| GFP-I | Ubiquitin | 15 | - | 30 | 2 | >95 |

Experimental Protocols

Protocol for Peptide Thioester Synthesis

This protocol describes the synthesis of a peptide thioester from a labeled peptide hydrazide and this compound. This method involves the in situ activation of the peptide hydrazide with sodium nitrite to form a peptide azide, which then reacts with the thiol of this compound to form the thioester.

Materials:

-

Labeled Peptide Hydrazide (e.g., Rhodamine-LRLRGG-NHNH₂)

-

This compound

-

Sodium Nitrite (NaNO₂)

-

Phosphate Buffer (0.2 M, pH 3.0)

-

Phosphate Buffer (0.2 M, pH 7.0) containing 6 M Guanidine Hydrochloride (Gn·HCl)

-

4-mercaptophenylacetic acid (MPAA)

-

Reaction vessel (e.g., microcentrifuge tube)

-

HPLC for purification

Procedure:

-

Dissolve the labeled peptide hydrazide in 0.2 M phosphate buffer (pH 3.0) containing 6 M Gn·HCl to a final concentration of 1-5 mM.

-

Cool the solution to -15°C.

-

Add a 10-fold molar excess of a freshly prepared aqueous solution of NaNO₂.

-

Incubate the reaction at -15°C for 15-20 minutes to form the peptide azide.

-

To the activated peptide azide solution, add a solution of this compound (1.5 equivalents) and MPAA (100 equivalents) in 0.2 M phosphate buffer (pH 7.0) containing 6 M Gn·HCl.

-

Adjust the pH of the reaction mixture to 6.8-7.0.

-

Allow the reaction to proceed at room temperature for 2-4 hours.

-

Monitor the reaction progress by HPLC.

-

Once the reaction is complete, purify the peptide thioester by reverse-phase HPLC.

-

Lyophilize the purified product and store at -20°C.

Protocol for LACE Reaction

This protocol details the enzymatic labeling of a target protein containing the LACE tag using the synthesized peptide thioester and Ubc9 enzyme.

Materials:

-

Target protein with LACE tag (e.g., in PBS or Tris buffer)

-

Purified Peptide Thioester probe

-

Ubc9 enzyme

-

Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.0)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)

-

Reaction vessel (e.g., microcentrifuge tube)

-

Incubator or water bath

Procedure:

-

In a microcentrifuge tube, prepare the LACE reaction mixture. A typical reaction may consist of:

-

Target Protein: 15 µM final concentration

-

Peptide Thioester: 120 µM final concentration

-

Ubc9 Enzyme: 30 µM final concentration

-

-

Add the components in the following order: reaction buffer, target protein, Ubc9 enzyme, and finally the peptide thioester.

-

Gently mix the components by pipetting.

-

Incubate the reaction at 37°C for 1-8 hours. The optimal reaction time should be determined empirically and can be used to control the extent of labeling.

-

To monitor the reaction progress, aliquots can be taken at different time points and analyzed by SDS-PAGE.

Analysis and Purification of Labeled Protein

SDS-PAGE Analysis:

-

Take an aliquot of the LACE reaction and add SDS-PAGE loading buffer.

-

Heat the sample at 95°C for 5 minutes.

-

Load the sample onto a polyacrylamide gel along with a molecular weight marker and an unlabeled protein control.

-

Run the gel according to standard procedures.

-

Visualize the protein bands by Coomassie blue staining or, if a fluorescent probe was used, by in-gel fluorescence imaging. A successful labeling reaction will show a band shift corresponding to the molecular weight of the attached peptide probe.

Mass Spectrometry Analysis:

-

To confirm the precise mass of the labeled protein and the site of modification, the reaction mixture can be analyzed by mass spectrometry (e.g., ESI-MS).

-

The expected mass of the labeled protein will be the mass of the target protein plus the mass of the peptide probe minus the mass of water.

-

For site-specificity confirmation, the labeled protein can be digested (e.g., with trypsin) and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).

Purification:

-

The labeled protein can be purified from the reaction mixture to remove excess peptide thioester and Ubc9 enzyme.

-

Size-exclusion chromatography (SEC) is a common method for this purification step, as it separates molecules based on their size.

-

Collect fractions and analyze by SDS-PAGE to identify those containing the purified labeled protein.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key interactions and transformations in the LACE reaction.

Caption: Mechanism of LACE-mediated protein labeling.

Conclusion

The LACE methodology, with this compound as a key precursor for probe synthesis, provides a powerful and versatile platform for the site-specific labeling of proteins. The detailed protocols and data presented in these application notes offer a solid foundation for researchers to implement this technique in their own studies, paving the way for new discoveries in protein function and the development of novel protein-based therapeutics and diagnostics.

References

Application Notes and Protocols for Fluorescent Probe Conjugation to Proteins

Topic: Thiol-Reactive Fluorescent Probe Conjugation for Protein Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific covalent labeling of proteins with fluorescent probes is a cornerstone technique in biological research and drug development, enabling the study of protein localization, interaction, function, and dynamics. One of the most common strategies for site-specific labeling targets cysteine residues due to their relatively low abundance in proteins and the high nucleophilicity of the thiol side chain. This allows for precise control over the location of the fluorescent label.

This document provides detailed application notes and protocols for the conjugation of thiol-reactive fluorescent probes to proteins. While the user query mentioned N-acetyl-cysteine methylamide (Ac-Cys-NHMe), it is important to clarify its specific role. This compound is a non-canonical amino acid primarily used as a building block in a chemoenzymatic technique known as Lysine Acylation using Conjugating Enzymes (LACE). In the LACE method, a peptide thioester containing this compound is enzymatically ligated to a lysine residue on a target protein.

The following protocols will focus on the more direct and widely used method of labeling native or engineered cysteine residues with thiol-reactive fluorescent dyes, such as maleimides and iodoacetamides.

Principle of Thiol-Reactive Labeling

The sulfhydryl group (-SH) of a cysteine residue is a potent nucleophile that can react with specific electrophilic functional groups on a fluorescent probe. This reaction forms a stable covalent bond, attaching the fluorophore to the protein. The two most common classes of thiol-reactive reagents are maleimides and iodoacetamides.

-

Maleimides: React with thiols via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols at near-neutral pH (6.5-7.5).

-

Iodoacetamides: React with thiols through an S-alkylation reaction, also forming a stable thioether bond. This reaction is also specific for thiols, typically performed at a pH range of 7.0-7.5[1].

Thiol labeling is generally more specific than amine labeling (which targets abundant lysine residues) and is preferred for investigating protein structure, function, and interactions[2].

Materials and Reagents

-

Protein of interest with at least one accessible cysteine residue

-

Thiol-reactive fluorescent probe (e.g., Alexa Fluor C₅ Maleimide, BODIPY FL Iodoacetamide)

-

Reaction Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Purification column: Sephadex G-25 or equivalent size-exclusion chromatography column

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Spectrophotometer

Experimental Protocols

Protocol 1: Protein Preparation

-

Dissolve the Protein: Dissolve the protein of interest in the reaction buffer to a final concentration of 2-10 mg/mL.

-

Reduction of Disulfide Bonds (Optional): If the target cysteine is involved in a disulfide bond, reduction is necessary.

-

Add a 10-fold molar excess of DTT or TCEP to the protein solution.

-

Incubate for 1 hour at room temperature.

-

Crucially , if DTT is used, it must be removed before adding the reactive dye, as it will compete for the dye. This can be done by dialysis or using a desalting column[3]. TCEP does not need to be removed when using iodoacetamides or maleimides.

-

-

Degas Buffer (Optional but Recommended): To prevent re-oxidation of thiols, it is advisable to use degassed buffers and perform the reaction in an oxygen-free environment, especially after treatment with a reducing agent.

Protocol 2: Fluorescent Probe Conjugation

-

Prepare Dye Stock Solution: Immediately before use, dissolve the thiol-reactive fluorescent probe in anhydrous DMF or DMSO to a concentration of 10 mM. Protect the solution from light.

-

Reaction Setup: While gently stirring the protein solution, add a 10-20 fold molar excess of the dissolved fluorescent probe. The optimal dye-to-protein ratio may need to be determined empirically.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction mixture from light. The reaction is typically faster at room temperature.

-

Quenching: Add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted fluorescent probe. Incubate for 30 minutes at room temperature.

Protocol 3: Purification of the Labeled Protein

-

Size-Exclusion Chromatography: Separate the fluorescently labeled protein from the unreacted dye and quenching reagent using a Sephadex G-25 column (or similar) equilibrated with a suitable storage buffer (e.g., PBS).

-

Fraction Collection: The labeled protein will elute first, followed by the smaller molecules of the unreacted dye and quenching reagent.

-

Dialysis: Alternatively, the labeled protein can be purified by extensive dialysis against a suitable buffer at 4°C.

Protocol 4: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, can be determined using spectrophotometry.

-

Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).

-

Calculate Protein Concentration:

-

First, correct the A₂₈₀ for the contribution of the dye at this wavelength:

-

A_prot = A₂₈₀ - (A_max × CF)

-

Where CF is the correction factor (A₂₈₀ / A_max) of the free dye.

-

-

Calculate the molar concentration of the protein:

-

[Protein] (M) = A_prot / ε_prot

-

Where ε_prot is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate Dye Concentration:

-

[Dye] (M) = A_max / ε_dye

-

Where ε_dye is the molar extinction coefficient of the dye at its A_max.

-

-

Calculate DOL:

-

DOL = [Dye] / [Protein]

-

Data Presentation

Table 1: Common Thiol-Reactive Fluorescent Probes and Their Properties

| Fluorescent Probe | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| Alexa Fluor 488 C₅ Maleimide | Maleimide | 495 | 519 | >70,000 | 0.92 |

| BODIPY FL Iodoacetamide | Iodoacetamide | 503 | 512 | >80,000 | 0.97 |

| Fluorescein-5-Maleimide | Maleimide | 494 | 518 | >68,000 | 0.92 |

| Tetramethylrhodamine-5-Maleimide | Maleimide | 555 | 580 | >85,000 | 0.40 |

| Alexa Fluor 647 C₂ Maleimide | Maleimide | 650 | 668 | >239,000 | 0.33 |

Note: Photophysical properties can vary slightly depending on the solvent and conjugation state.

Table 2: Typical Labeling Efficiencies for Thiol-Reactive Probes

| Protein | Thiol-Reactive Probe | Labeling Efficiency | Reference |

| σ⁷⁰ (R596C) | Alexa 488 Maleimide | 91% | |

| σ⁷⁰ (R596C) | Alexa 647 Maleimide | 70% | |

| Single-cysteine proteins (various) | Maleimide-based dyes | 70-90% | |

| Annexin V | Carbonylacrylic reagent | >95% |

Visualization

Caption: Workflow for fluorescent labeling of proteins via cysteine residues.

Caption: Use of a fluorescently labeled protein in a signaling pathway.

Troubleshooting and Considerations

-

Low Labeling Efficiency:

-

Ensure complete reduction of disulfide bonds.

-

Confirm the accessibility of the cysteine residue.

-

Increase the dye-to-protein molar ratio or incubation time.

-

Check the pH of the reaction buffer; it should be between 7.0 and 7.5 for optimal reactivity.

-

-

Non-specific Labeling:

-

High dye-to-thiol ratios can sometimes lead to non-specific labeling of other residues like lysine. Using iodoacetamide dyes such as BODIPY FL C₁-IA can minimize non-specific labeling.

-

Ensure the reaction is performed within the recommended pH range. At pH > 8.0, maleimides can react with amines.

-

-

Protein Precipitation:

-

Some fluorescent dyes are hydrophobic and can cause protein aggregation at high labeling ratios. Perform a titration of the dye concentration to find the optimal balance between labeling efficiency and protein stability.

-

-

Dye Instability:

-

Prepare stock solutions of reactive dyes immediately before use, as they can be unstable in solution. Protect from light at all stages.

-

By following these detailed protocols and considering the key parameters, researchers can successfully conjugate fluorescent probes to proteins for a wide array of applications in basic science and therapeutic development.

References

Application Notes and Protocols for Chemoenzymatic Ligation Using Ac-Cys-NHMe and Ubc9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoenzymatic ligation strategies offer a powerful tool for the precise modification of proteins, a critical capability in basic research and drug development. One such strategy, Lysine Acylation Using Conjugating Enzymes (LACE), leverages the SUMO-conjugating enzyme Ubc9 to catalyze the site-specific formation of an isopeptide bond between a lysine residue on a target protein and a synthetic peptide thioester.[1] This method provides a robust and highly specific means of attaching a variety of moieties, including small molecules, peptides, and reporter probes, to a protein of interest.

The specificity of the LACE reaction is conferred by Ubc9's recognition of a minimal consensus sequence (ΨKXE, where Ψ is a hydrophobic residue and K is the target lysine) engineered into the target protein.[2][3] This obviates the need for ATP-dependent E1 activating enzymes and E3 ligases, simplifying the reaction system.[3] The reaction proceeds irreversibly, allowing for high-yield modification of the target protein.

This document provides detailed protocols for the expression and purification of Ubc9, the synthesis of a model peptide thioester, and the execution of the Ubc9-mediated ligation reaction. Furthermore, it presents quantitative data on reaction parameters and discusses applications relevant to drug development.

Principle of the Reaction

The Ubc9-mediated chemoenzymatic ligation involves the reaction of a protein containing a specific recognition sequence with a peptide thioester. The active site cysteine (Cys93) of Ubc9 facilitates the transfer of the peptide from the thioester to the ε-amino group of the target lysine residue within the recognition motif, forming a stable isopeptide bond.

Data Presentation

Table 1: Kinetic Parameters for Ubc9-Mediated Reactions

| Enzyme System | Substrate(s) | k_cat (s⁻¹) | K_M (µM) | k_cat/K_M (M⁻¹s⁻¹) | Reference |

| Chimeric E1 v4.5 + Ubc9 K14R | Ubiquitin | 0.15 ± 0.02 | 0.42 ± 0.12 | 3.57 x 10⁵ |

Note: This data is for a related system involving a chimeric E1 enzyme loading ubiquitin onto Ubc9, but provides insight into the kinetics of Ubc9-mediated transfer.

Table 2: Example Ligation Reaction Conditions and Efficiency

| Target Protein | Peptide Thioester | Target Protein Conc. (µM) | Ubc9 Conc. (µM) | Thioester Conc. (µM) | Time (h) | Temperature (°C) | Conversion | Reference |

| GFP-I (with internal LACE tag) | Ubiquitin (loaded by ChE1) | 15 | 30 | 75 | 2 | 37 | >95% | |

| GFP-C (with C-terminal LACE tag) | Rhodamine-LRLRGG-(Ac-Cys-NHMe) | 15 | 7.5 | 250 | 24 | Not Specified | ~100% (Full) | |

| AaLS-13-LACE | Rhodamine thioester 1 | 15 | 30 | 120 | 1 | Not Specified | Significant labeling observed |

Experimental Protocols

Protocol 1: Expression and Purification of Human Ubc9

This protocol describes the expression of His-tagged human Ubc9 in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

pET vector containing His-tagged human Ubc9

-

E. coli BL21(DE3) cells

-

LB Broth and Agar plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.6, 100 mM NaCl, 20 mM imidazole, 1 mM DTT, 2.5 mM PMSF

-

Wash Buffer: 50 mM Tris-HCl pH 7.6, 100 mM NaCl, 40 mM imidazole, 1 mM DTT

-

Elution Buffer: 50 mM Tris-HCl pH 7.6, 100 mM NaCl, 250 mM imidazole, 1 mM DTT

-

Ni-NTA Agarose resin

-

Dialysis Buffer: 50 mM Tris-HCl pH 7.6, 100 mM NaCl, 1 mM DTT

Procedure:

-

Transform the Ubc9 expression vector into E. coli BL21(DE3) cells and plate on selective agar plates.

-

Inoculate a single colony into a starter culture and grow overnight at 37°C.

-

Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate overnight at 25°C.

-

Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Equilibrate the Ni-NTA resin with Lysis Buffer and incubate the cleared lysate with the resin.

-

Wash the resin with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged Ubc9 with Elution Buffer.

-

Dialyze the eluted protein against Dialysis Buffer to remove imidazole.

-

Concentrate the protein and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Analyze the purity of the protein by SDS-PAGE.

Protocol 2: Ubc9-Mediated Chemoenzymatic Ligation

This protocol provides a general procedure for the ligation of a peptide thioester to a target protein containing a LACE tag.

Materials:

-

Purified Ubc9 enzyme

-

Purified target protein with a LACE tag (e.g., IKQE)

-

Peptide thioester (e.g., Rhodamine-LRLRGG-(this compound))

-

Reaction Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT

Procedure:

-

Set up the ligation reaction in a microcentrifuge tube. For a typical reaction, combine:

-

Target protein to a final concentration of 15 µM.

-

Ubc9 to a final concentration of 7.5-30 µM.

-

Peptide thioester to a final concentration of 120-250 µM.

-

Reaction Buffer to the final volume.

-

-

Incubate the reaction at 37°C for 2-24 hours. The reaction time can be optimized to control the extent of labeling.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE. The ligated product will have a higher molecular weight than the starting target protein.

-

If the peptide thioester is fluorescent, the gel can be visualized using an appropriate imager to confirm ligation.

-

Once the desired level of ligation is achieved, the reaction can be stopped by adding SDS-PAGE loading buffer or by proceeding to the purification step.